Dihydroxyneurosporene/OH-Chloroxanthin
Description
Dihydroxyneurosporene, also referred to as OH-Chloroxanthin, is a carotenoid derivative with structural modifications that distinguish it from simpler carotenes. It is identified by synonyms such as Chloroxanthin, Hydroxyneurosporene, and 1-hydroxy-1,2-dihydroneurosporene . The compound is cataloged under identifiers including CHEBI:80158, SCHEMBL2832876, and LMPR01070113, reflecting its recognition in biochemical and chemical databases .
Properties
Molecular Formula |
C40H62O2 |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,26-decaene-2,31-diol |
InChI |
InChI=1S/C40H62O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-15,19-25,27-28,41-42H,16-18,26,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
InChI Key |
YBUVIHJIZVAODP-ZDVIUYNHSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)CCCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Carotenoid Compounds
OH-Chloroxanthin belongs to a broader class of hydroxylated carotenoids. Below is a systematic comparison with similar compounds based on nomenclature, structural features, and database identifiers.
Table 1: Structural and Identifier Comparison of OH-Chloroxanthin and Analogues
Key Observations:
Hydroxylation Patterns: OH-Chloroxanthin contains two hydroxyl groups, distinguishing it from mono-hydroxylated analogues like 1-hydroxyneurosporene . This dihydroxy configuration may enhance solubility in polar environments compared to non-hydroxylated neurosporene.
Hydrogenation Status : The term "dihydro" in its name indicates partial saturation of the polyene chain, reducing conjugation length compared to fully unsaturated neurosporene. This modification likely alters its spectral properties and redox activity.
Research Findings and Functional Insights
While direct studies on OH-Chloroxanthin are sparse, comparative analyses of related carotenoids provide clues:
- Antioxidant Capacity: Hydroxylated carotenoids like OH-Chloroxanthin exhibit superior radical-scavenging activity compared to non-hydroxylated forms due to electron-donating hydroxyl groups .
- Thermal Stability: Partial hydrogenation may reduce thermal stability relative to fully conjugated carotenoids, as seen in similar dihydro compounds.
- Biosynthetic Context: OH-Chloroxanthin is likely a branch-point metabolite in carotenoid pathways, with its production regulated by oxidative stress conditions in microbial hosts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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